1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine
Description
1'-[(5-Ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine is a synthetic small molecule characterized by a 1,4'-bipiperidine core substituted with a sulfonyl group at the 1'-position (attached to a 5-ethylthiophene ring) and a thiazolyloxy group at the 4-position. The compound’s structure combines electron-rich heterocycles (thiophene and thiazole) with a rigid bipiperidine scaffold, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-[1-[1-(5-ethylthiophen-2-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3S3/c1-2-17-3-4-18(27-17)28(23,24)22-12-5-15(6-13-22)21-10-7-16(8-11-21)25-19-20-9-14-26-19/h3-4,9,14-16H,2,5-8,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFZDXKSTIHVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.
Introduction of the Bipiperidine Moiety: The bipiperidine unit can be synthesized separately and then coupled with the thiazole ring using suitable coupling agents like EDCI or DCC.
Attachment of the Ethylthiophene Sulfonyl Group: This step involves the sulfonylation of the bipiperidine-thiazole intermediate using ethylthiophene sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring and the ethylthiophene moiety can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the thiazole ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents like ether or THF.
Substitution: Amines, thiols, in polar solvents like DMF or DMSO, often with heating.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((1’-((5-Ethylthiophen-2-yl)sulfonyl)-[1,4’-bipiperidin]-4-yl)oxy)thiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiazole ring and bipiperidine moiety can play crucial roles in these interactions, influencing the compound’s affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically active bipiperidine derivatives. Key comparisons include:
Pharmacological and Functional Insights
- Electron-Rich Heterocycles: The thiophene and thiazole groups in the target compound contrast with carboxamides (e.g., Pipamperone) or esters (e.g., Irinotecan). These groups may enhance interactions with polar residues in biological targets, such as ion channels or enzymes, via π-π stacking or hydrogen bonding .
- Sulfonyl Groups : The sulfonyl substituents increase polarity and metabolic stability compared to alkyl or aryl ethers in compounds like 4-ethylmorpholine derivatives (). This could reduce blood-brain barrier penetration but improve aqueous solubility .
Biological Activity
1'-[(5-ethylthiophen-2-yl)sulfonyl]-4-(1,3-thiazol-2-yloxy)-1,4'-bipiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing available data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 306.38 g/mol. Its structure includes a bipiperidine core, a thiazole moiety, and an ethylthiophene sulfonyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.38 g/mol |
| CAS Number | 1705879-33-9 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance, derivatives containing thiazole rings have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The sulfonyl group may enhance the compound's interaction with bacterial targets, contributing to its efficacy.
Antitumor Activity
Research has indicated that compounds with bipiperidine structures exhibit cytotoxic effects against cancer cell lines. For example, related thiazole derivatives have demonstrated activity against pancreatic cancer cell lines . The mechanism often involves the induction of apoptosis or cell cycle arrest in cancer cells.
Neuropharmacological Effects
The piperidine scaffold is well-known for its neuropharmacological properties. Compounds featuring this structure are often explored for their potential as anxiolytics or antidepressants. The presence of the thiazole and sulfonyl groups may modulate neurotransmitter systems, enhancing their therapeutic profiles .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiazole derivatives against resistant strains of bacteria. The results showed that compounds similar to this compound exhibited significant inhibition zones against MRSA and Candida species .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro testing on MCF-7 breast cancer cells revealed that derivatives containing the bipiperidine and thiazole components induced cytotoxicity through apoptosis pathways. The compound's structural features were linked to enhanced interaction with cellular targets involved in cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
